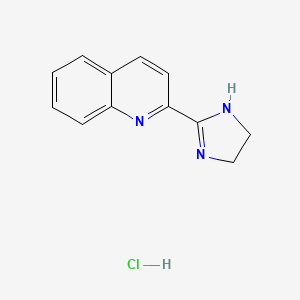

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

Übersicht

Beschreibung

BU 224 Hydrochlorid ist ein selektiver Ligand des Imidazolin-I2-Rezeptors mit hoher Affinität (Ki = 2,1 nM) . Der Imidazolin-I2-Rezeptor ist eine allosterische Bindungsstelle der Monoaminoxidase und spielt eine wichtige Rolle beim NeuroSchutz und der Schmerzmodulation . BU 224 Hydrochlorid hat in verschiedenen pharmakologischen Aktivitäten Potenzial gezeigt, darunter antinozizeptive und antidepressivaartige Wirkungen .

Herstellungsmethoden

Die Synthese von BU 224 Hydrochlorid beinhaltet die Reaktion von 2-Chlorchinolin mit Ethylendiamin unter bestimmten Bedingungen . Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat, und das Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden . Industrielle Produktionsmethoden können ähnliche synthetische Wege umfassen, die jedoch für die großtechnische Produktion optimiert sind, unter Berücksichtigung von Ausbeute, Reinheit und Kosteneffizienz .

Chemische Reaktionsanalyse

BU 224 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: BU 224 Hydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydrochinolinderivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

BU 224 Hydrochlorid wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Biologie: Untersucht auf seine Auswirkungen auf NeuroSchutz und Schmerzmodulation.

Medizin: Für sein Potenzial als Antidepressivum und Antirheumatikum untersucht.

Wirkmechanismus

BU 224 Hydrochlorid entfaltet seine Wirkungen durch selektive Bindung an den Imidazolin-I2-Rezeptor . Diese Bindung moduliert die Aktivität der Monoaminoxidase, was zu Veränderungen der Neurotransmitterspiegel und nachfolgenden neuroprotektiven und schmerzmindernden Wirkungen führt . Die Verbindung beeinflusst auch die Freisetzung von Adrenocorticotropin und Serotonin im Gehirn, was zu ihrer antidepressivaartigen Aktivität beiträgt .

Vorbereitungsmethoden

The synthesis of BU 224 hydrochloride involves the reaction of 2-chloroquinoline with ethylenediamine under specific conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

BU 224 hydrochloride undergoes various chemical reactions, including:

Oxidation: BU 224 hydrochloride can be oxidized under specific conditions to form quinoline derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: BU 224 hydrochloride can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Imidazoline Receptor Modulation

BU-224 hydrochloride is recognized as a high-affinity ligand for the imidazoline I2 binding site. It has demonstrated the ability to antagonize the effects of imidazoline ligands on morphine antinociception, making it a candidate for pain management therapies. Studies have shown that it can influence pain pathways by modulating neurotransmitter release and receptor activity .

Neuroprotective Effects

Research indicates that BU-224 may provide neuroprotective benefits in models of neurodegeneration. In particular, it has been observed to produce ipsiversive rotational behavior in rats with induced lesions in the nigrostriatal tract, suggesting a role in mitigating dopaminergic neuron loss . This could have implications for treating conditions such as Parkinson's disease.

Potential in Addiction Treatment

The compound's action on imidazoline receptors also positions it as a potential therapeutic agent in addiction treatment. By antagonizing certain receptor pathways associated with addictive behaviors, BU-224 may help reduce cravings and withdrawal symptoms in opioid dependence scenarios .

Case Study 1: Pain Management

A study conducted on the effects of BU-224 on morphine antinociception revealed that this compound effectively antagonizes morphine's analgesic properties in animal models. This suggests that while BU-224 may not directly relieve pain, it can alter the efficacy of existing opiate treatments, leading to new strategies for pain management without increasing reliance on opioids .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In experimental models simulating Parkinson’s disease, BU-224 exhibited protective effects against neurodegeneration. The compound was shown to enhance neuronal survival rates and improve motor function outcomes in treated subjects compared to controls, indicating its potential utility in developing neuroprotective therapies .

Summary of Applications

Wirkmechanismus

BU 224 hydrochloride exerts its effects by selectively binding to the imidazoline I2 receptor . This binding modulates the activity of monoamine oxidase, leading to changes in neurotransmitter levels and subsequent neuroprotective and pain-modulating effects . The compound also influences the release of adrenocorticotrophic hormone and serotonin levels in the brain, contributing to its antidepressant-like activity .

Vergleich Mit ähnlichen Verbindungen

BU 224 Hydrochlorid ist einzigartig in seiner hohen Affinität und Selektivität für den Imidazolin-I2-Rezeptor . Ähnliche Verbindungen umfassen:

2-BFI: Ein weiterer Imidazolin-I2-Rezeptor-Ligand mit ähnlichen pharmakologischen Aktivitäten.

Agmatin: Eine natürlich vorkommende Verbindung, die auch auf Imidazolin-Rezeptoren abzielt.

Idazoxan: Ein Imidazolin-Rezeptor-Antagonist mit breiterer Rezeptoraktivität.

Im Vergleich zu diesen Verbindungen zeichnet sich BU 224 Hydrochlorid durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Untersuchung von Imidazolin-Rezeptoren und ihren assoziierten Wegen macht .

Biologische Aktivität

2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride, commonly referred to as BU 224 hydrochloride, is a compound of interest due to its potential biological activities, particularly as a ligand for imidazoline receptors. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.699 g/mol

- CAS Number : 205437-64-5

- SMILES Notation : C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

BU 224 hydrochloride acts primarily as a high-affinity ligand for the imidazoline I2 binding site with a dissociation constant (Ki) of 2.1 nM. It is proposed to function as an antagonist of imidazoline ligands and has been shown to influence morphine antinociception, indicating potential applications in pain management .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, compounds derived from quinoline structures have demonstrated significant inhibitory effects against various cancer cell lines such as HepG2 and SK-OV-3. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key proteins involved in cell cycle regulation and apoptosis pathways .

Study on Antinociceptive Effects

In a study involving rats with induced lesions in the nigrostriatal tract, BU 224 hydrochloride produced ipsiversive rotational behavior, suggesting its role in modulating dopaminergic pathways. This finding supports its potential use in treating neurological disorders .

Antihypertensive Properties

Research on related compounds has shown that derivatives of the imidazoline structure can exert antihypertensive effects by interacting with imidazoline binding sites and adrenergic receptors. In spontaneously hypertensive rats, compounds with high affinity for these sites demonstrated significant reductions in mean arterial blood pressure (MAP) and heart rate (HR) .

Comparative Biological Activity

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.